Aromatase Inhibition: 163-Fold Higher Relative Potency than Aminoglutethimide
In a direct comparative study of human placental aromatase inhibition, 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (compound 18) exhibited a relative potency of 163, compared to aminoglutethimide (AG) which was assigned a baseline potency of 1 [1]. This 163-fold increase in potency demonstrates a clear and quantifiable advantage over the first-generation nonsteroidal aromatase inhibitor.
| Evidence Dimension | Relative inhibitory potency against human placental aromatase |
|---|---|
| Target Compound Data | Relative potency = 163 |
| Comparator Or Baseline | Aminoglutethimide (relative potency = 1) |
| Quantified Difference | 163-fold higher relative potency |
| Conditions | Inhibition of human placental aromatase in vitro; comparative analysis of 2-(4-pyridylmethylene)-1-indanone derivatives |
Why This Matters
This 163-fold potency advantage over aminoglutethimide positions the compound as a superior starting point for structure-activity relationship (SAR) studies and the development of next-generation aromatase inhibitors, directly impacting procurement decisions for medicinal chemistry campaigns.
- [1] Hartmann, R.W.; Bayer, H.; Grün, G. Aromatase inhibitors. Syntheses and structure-activity studies of novel pyridyl-substituted indanones, indans, and tetralins. Journal of Medicinal Chemistry, 1994, 37(9), 1275-1281. View Source
